molecular formula C18H26ClN5O2 B2931686 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide CAS No. 338965-04-1

1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide

Cat. No.: B2931686
CAS No.: 338965-04-1
M. Wt: 379.89
InChI Key: HWAJWQPJGFVSCF-UHFFFAOYSA-N
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Description

1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Construction of the isoxazolo[2,3-a]pyridine moiety: This step may involve cycloaddition reactions or other ring-forming strategies.

    Coupling with piperidinecarboxamide: The final step involves coupling the intermediate with piperidinecarboxamide using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-pyridin-2-ylmethyl)-4-piperidinecarboxamide
  • 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxylate

Uniqueness

1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide is unique due to its specific combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-2-ylmethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN5O2/c19-16-4-5-17(22-21-16)23-9-6-13(7-10-23)18(25)20-12-15-11-14-3-1-2-8-24(14)26-15/h4-5,13-15H,1-3,6-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAJWQPJGFVSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC(O2)CNC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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